molecular formula C14H9F2N3 B10757104 2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine

2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine

Cat. No.: B10757104
M. Wt: 257.24 g/mol
InChI Key: YJCHZVXSPFPKMX-UHFFFAOYSA-N
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Description

2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C14H9F2N3 and a molecular weight of 257.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine typically involves the reaction of 2-fluoropyridine with 4-(4-fluorophenyl)-1H-pyrazole under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes, including inflammation and cell proliferation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9F2N3

Molecular Weight

257.24 g/mol

IUPAC Name

2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]pyridine

InChI

InChI=1S/C14H9F2N3/c15-11-3-1-9(2-4-11)12-8-18-19-14(12)10-5-6-17-13(16)7-10/h1-8H,(H,18,19)

InChI Key

YJCHZVXSPFPKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)C3=CC(=NC=C3)F)F

Origin of Product

United States

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